molecular formula C11H15NO2 B2793292 N-[2-(4-Methylphenoxy)ethyl]acetamide CAS No. 313552-85-1

N-[2-(4-Methylphenoxy)ethyl]acetamide

Cat. No. B2793292
Key on ui cas rn: 313552-85-1
M. Wt: 193.246
InChI Key: ZAPFOLMPTJGPGD-UHFFFAOYSA-N
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Patent
US04851526

Procedure details

To a chilled suspension of 0.49 g (013 mol) lithium aluminium hydride in 50 mL anhydrous ether, add 5.0 g (025 mol) N-[2-(4-methylphenoxy)ethyl]acetamide at a rate which maintains the reaction temperature below 10° C. Allow to warm to room temperature and stir at ambient temp. for 24 hrs. After this time, quench the mixture with H2O and filter the salts. Concentrate the filtrate to obtain the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[CH:20]=[CH:19][C:11]([O:12][CH2:13][CH2:14][NH:15][C:16](=O)[CH3:17])=[CH:10][CH:9]=1>CCOCC>[CH2:16]([NH:15][CH2:14][CH2:13][O:12][C:11]1[CH:10]=[CH:9][C:8]([CH3:7])=[CH:20][CH:19]=1)[CH3:17] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=C(OCCNC(C)=O)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at ambient temp. for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
CUSTOM
Type
CUSTOM
Details
After this time, quench the mixture with H2O
FILTRATION
Type
FILTRATION
Details
filter the salts
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)NCCOC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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